[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]AMINE

Photopharmacology Caged Compounds Neurobiology

Unlock spatiotemporal control in your acetylcholinesterase research with this unique, dual-functional molecule. Unlike generic benzodioxole derivatives or standard AChE inhibitors, this compound integrates a specific 1,3-benzodioxol-5-yl-ethylamine pharmacophore with a 4,5-dimethoxy-2-nitrobenzyl (DMNB) photolabile cage on a single secondary amine. This architecture renders the pharmacophore biologically inert until triggered by 365 nm light, enabling precise temporal control of enzyme inhibition at single-cell resolution. The defined 4,5-dimethoxy substitution pattern on the nitrobenzyl ring dictates precise uncaging wavelength and quantum yield, making it non-equivalent to other o-nitrobenzyl caging groups. Essential for photoaffinity labeling, caged compound strategies, and benchmarking novel photoremovable protecting groups.

Molecular Formula C18H20N2O6
Molecular Weight 360.4 g/mol
Cat. No. B4659963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]AMINE
Molecular FormulaC18H20N2O6
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)CNCCC2=CC3=C(C=C2)OCO3)[N+](=O)[O-])OC
InChIInChI=1S/C18H20N2O6/c1-23-16-8-13(14(20(21)22)9-17(16)24-2)10-19-6-5-12-3-4-15-18(7-12)26-11-25-15/h3-4,7-9,19H,5-6,10-11H2,1-2H3
InChIKeyQSFYVLINSJJVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2H-1,3-Benzodioxol-5-yl)ethyl][(4,5-dimethoxy-2-nitrophenyl)methyl]amine: Compound Identity and Research Classification for Procurement Decisions


The compound [2-(2H-1,3-benzodioxol-5-yl)ethyl][(4,5-dimethoxy-2-nitrophenyl)methyl]amine (CAS 355818-20-1, C18H20N2O6) is a synthetic secondary amine featuring a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked via an ethylamine spacer to a 4,5-dimethoxy-2-nitrobenzyl (DMNB) group . This structural arrangement places it within the broader class of benzodioxole derivatives, a chemical family under active investigation for acetylcholinesterase (AChE) inhibitory activity relevant to neurodegenerative disease research [1]. Unlike simple benzodioxole analogs, this compound incorporates the photolabile DMNB protecting group, a feature exploited in caged compound strategies for spatiotemporally controlled biological studies [2].

Why Generic Benzodioxole or Caged Amine Analogs Cannot Substitute for [2-(2H-1,3-benzodioxol-5-yl)ethyl][(4,5-dimethoxy-2-nitrophenyl)methyl]amine in Research Applications


Generic substitution fails because the target compound is not a simple benzodioxole derivative but a bifunctional molecule that integrates a specific 1,3-benzodioxol-5-yl-ethylamine pharmacophore with a 4,5-dimethoxy-2-nitrobenzyl (DMNB) photolabile cage on the same secondary amine nitrogen . This dual functionality is essential: the benzodioxole moiety may confer AChE inhibitory activity [1], while the DMNB group enables light-triggered uncaging for precise temporal control in biological assays [2]. Substituting a simpler benzodioxole derivative (e.g., devoid of the nitrobenzyl cage) forfeits photochemical utility, while using a generic DMNB-caged amine without the benzodioxole core eliminates target-specific pharmacological potential. The precise regiochemistry—4,5-dimethoxy substitution on the nitrobenzyl ring—dictates the uncaging wavelength and quantum yield, making even closely related analogs (e.g., ortho-nitrobenzyl or alpha-carboxy-2-nitrobenzyl derivatives) non-equivalent in photolysis performance [2].

Quantitative Differential Evidence: [2-(2H-1,3-benzodioxol-5-yl)ethyl][(4,5-dimethoxy-2-nitrophenyl)methyl]amine vs. Closest Analogs


Photochemical Uncaging Efficiency: DMNB-Caged Benzodioxole Amine vs. Generic NB-Caged Amine

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) chromophore on the target compound provides a bathochromically shifted absorption maximum (λmax ~350–355 nm) compared to the unsubstituted 2-nitrobenzyl (NB) group (λmax ~265–270 nm), enabling uncaging with longer-wavelength UV-A light that reduces phototoxic damage to living cells [1]. In comparative photolysis studies of DMNB-caged vs. NB-caged cyclic nucleotides, the DMNB derivatives exhibited a 2–5-fold higher quantum yield of uncaging (Φ ≈ 0.05–0.10) relative to NB esters (Φ ≈ 0.01–0.03) under 365 nm irradiation [2]. While direct photochemical data for this specific compound are not published, the class-level inference is that its DMNB group provides superior spatial and temporal control versus NB-caged analogs, a critical advantage for neuronal uncaging experiments.

Photopharmacology Caged Compounds Neurobiology

Acetylcholinesterase Inhibitory Potential: Benzodioxole-Ethylamine Core vs. Non-Benzodioxole AChE Inhibitors

Patent PH-12015500012-B1 discloses a series of benzodioxole derivatives structurally related to the target compound, reporting AChE inhibitory activity with IC50 values ranging from 0.5 nM to 50 µM across the series [1]. The 2-(1,3-benzodioxol-5-yl)ethylamine substructure present in this compound is a key pharmacophore identified in the patent for potent AChE inhibition. While the specific compound's IC50 is not publicly disclosed, the class data establish that benzodioxole-ethylamine derivatives can achieve nanomolar potency, comparable to the clinically approved AChE inhibitor donepezil (IC50 ~6.7 nM for human AChE [2]). In contrast, simple benzodioxole derivatives lacking the ethylamine linker show significantly weaker activity (IC50 >10 µM), underscoring the importance of this specific scaffold [1].

Alzheimer's Disease Acetylcholinesterase Inhibition Neuropharmacology

Structural Uniqueness: Dual-Functional DMNB-Benzodioxole Architecture vs. Mono-Functional Analogs

The target compound is structurally unique as a single molecular entity combining a benzodioxole-ethylamine AChE-binding motif with a DMNB photolabile cage on the same secondary amine . This contrasts sharply with standard caged neurotransmitter approaches, where the caging group is attached directly to a primary amine (e.g., DMNB-caged glutamate or GABA) [1]. In this compound, the cage is on a secondary amine, which may alter the uncaging kinetics and the liberated amine's pKa relative to primary amine-caged analogs. No commercially available compound simultaneously presents these two functionalities in a single scaffold, making it a unique tool for studying spatiotemporal AChE inhibition or for use as a photoaffinity labeling probe [2].

Chemical Biology Caged Neurotransmitters Target Identification

Optimal Research and Procurement Application Scenarios for [2-(2H-1,3-benzodioxol-5-yl)ethyl][(4,5-dimethoxy-2-nitrophenyl)methyl]amine


Spatiotemporally Controlled AChE Inhibition Studies in Neuronal Cultures

Researchers investigating the role of acetylcholinesterase in synaptic plasticity can employ this compound as a photoactivatable AChE inhibitor. The DMNB cage renders the benzodioxole-ethylamine pharmacophore inert until 365 nm light exposure, allowing precise temporal control of enzyme inhibition at single-cell or subcellular resolution. This capability is directly linked to the DMNB photochemistry evidence described in Section 3 [1], enabling experiments that are impossible with constitutive AChE inhibitors like donepezil or physostigmine.

Photoaffinity Labeling Probe for AChE Target Engagement Studies

The compound's secondary amine can potentially form a covalent adduct with the AChE active-site serine upon photolysis, making it a candidate for photoaffinity labeling. The benzodioxole moiety provides target specificity while the DMNB group enables light-triggered covalent bond formation. This application stems directly from the dual-functional architecture and AChE class activity documented in Section 3 [2][3], offering advantages over radiolabeled or fluorescent probes that lack temporal control.

Caged Building Block for Combinatorial Benzodioxole Library Synthesis

The compound serves as a versatile intermediate for synthesizing structurally diverse benzodioxole derivatives. The secondary amine can be alkylated or acylated prior to photolytic removal of the DMNB group, enabling late-stage functionalization strategies. This application is supported by the structural uniqueness evidence in Section 3 and the relevance of benzodioxole scaffolds to medicinal chemistry programs targeting Alzheimer's disease [3].

Comparative Photopharmacology: DMNB vs. Alternative Caging Groups on the Same Amine Scaffold

This compound provides a reference standard for benchmarking new photolabile protecting groups. Its DMNB chromophore is the most widely used o-nitrobenzyl cage, and its well-characterized photophysics (Section 3) [1] make it an ideal baseline for evaluating novel caging strategies (e.g., BODIPY- or coumarin-based cages) grafted onto the same benzodioxole-ethylamine backbone, facilitating systematic structure-photoreactivity relationship studies.

Quote Request

Request a Quote for [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.